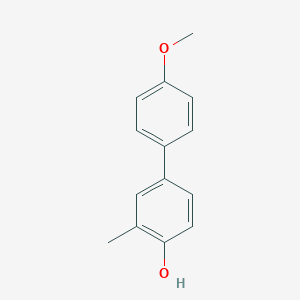

4-(4-Methoxyphenyl)-2-methylphenol

Description

Contextualization within Phenolic Biphenyl (B1667301) Systems and Their Chemical Significance

Phenolic biphenyls are a class of organic compounds characterized by a biphenyl backbone—two benzene (B151609) rings linked by a single covalent bond—with at least one hydroxyl (-OH) group attached to one of the rings. wikipedia.orgnih.govbritannica.com This structure imparts a unique combination of properties. The biphenyl framework provides thermal stability and can be functionalized to create a wide array of derivatives. nih.govrsc.org The phenolic group, on the other hand, introduces reactivity, allowing for various chemical transformations and influencing the molecule's solubility and potential for hydrogen bonding. britannica.com

The significance of phenolic biphenyl systems is vast, spanning materials science, pharmaceuticals, and chemical synthesis. rsc.orgontosight.ai They serve as crucial intermediates in the production of more complex molecules, including polymers, resins, and liquid crystals. wikipedia.orgontosight.ai The biphenyl structure itself is a fundamental backbone in many medicinally active compounds and natural products. rsc.orgnih.gov

Historical and Current Research Landscape of Phenolic Biphenyl Compounds

The history of biphenyl chemistry dates back over 160 years, with early synthesis trials beginning in the mid-19th century. nih.gov Foundational reactions like the Wurtz-Fittig reaction in 1862 and the Ullmann reaction from 1901 were pivotal in the synthesis of biphenyl derivatives. nih.gov Over the decades, research has evolved significantly, driven by the discovery of the diverse applications of these compounds. rsc.org

Initially, research focused on the production of polychlorinated biphenyls (PCBs), which were widely used as coolants and insulating fluids. wikipedia.orgtaylorandfrancis.comtaylorandfrancis.com However, due to their environmental persistence and toxicity, the focus of research has shifted. taylorandfrancis.comtaylorandfrancis.com Current research is heavily invested in the development of new, functionalized biphenyl compounds with tailored properties for specific applications. Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, have enabled the creation of a vast library of substituted biphenyls. nih.govacs.org This has opened doors to their use in drug design, where the biphenyl scaffold allows for the spatial arrangement of various functional groups, and in the development of advanced materials like organic light-emitting diodes (OLEDs). rsc.orgnih.gov

Structural Elucidation and Research Rationale of 4-(4-Methoxyphenyl)-2-methylphenol

The compound this compound, with the chemical formula C14H14O2, possesses a distinct molecular structure. nih.gov It is a substituted biphenyl, featuring a methoxy (B1213986) group (-OCH3) on one phenyl ring and both a methyl (-CH3) and a hydroxyl (-OH) group on the other. The presence and positioning of these functional groups are key to its chemical behavior. The hydroxyl group makes it a phenol (B47542), while the methyl and methoxy groups influence its steric and electronic properties. nih.govfoodb.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 103594-29-2 |

| XLogP3 | 3.5 |

Data sourced from PubChem. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Biphenyl |

| Polychlorinated biphenyls (PCBs) |

| p-hydroxybiphenyl |

| p,p′-dihydroxybiphenyl |

| Diflunisal |

| Telmisartan |

| 5CB |

| 7CB |

| 8OCB |

| 5CT |

| Vancomycin |

| WS 43708A |

| Arylomycin A |

| 3,3'-Bis(Hydroxymethyl)Biphenyl 2,2'-Diol |

| 4-(chloromethyl)-1,1′-biphenyl |

| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol |

| Vanillin (B372448) |

| p-anisidine |

| 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol |

| 2-Hydroxy-5-nitrobenzaldehyde |

| p-Anisidine |

| 2-{[(4-methoxyphenyl)amino]methyl}phenol |

| 4-Ethyl-2-methylphenol |

| 4-Iodo-2-methylphenol |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKSFBWFAHYWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541989 | |

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103594-29-2 | |

| Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Methoxyphenyl 2 Methylphenol and Its Structural Analogues

Established Synthetic Routes to 4-(4-Methoxyphenyl)-2-methylphenol

The creation of the biaryl scaffold of this compound can be achieved through various synthetic strategies, primarily categorized into multi-step pathways and catalytic coupling reactions.

Multi-Step Organic Synthesis Pathways

Multi-step synthesis provides a logical and controlled approach to constructing complex molecules like this compound from simpler, readily available starting materials. libretexts.org This method involves a sequence of reactions where intermediate compounds are formed and subsequently transformed. The design of such a synthesis often employs retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors.

For instance, a plausible multi-step synthesis could involve the initial formation of a substituted phenol (B47542), followed by the introduction of the second aryl group. The specific sequence of reactions and the choice of reagents are crucial for achieving the desired product with high yield and purity. libretexts.org While some complex molecules may require numerous steps, simpler structures might be accessible in just a few transformations.

Catalytic Approaches in Phenol-Biphenyl Coupling Reactions

Catalytic methods, particularly those involving transition metals, have become powerful tools for the formation of carbon-carbon bonds in biaryl synthesis. These reactions offer an efficient alternative to traditional multi-step sequences.

Oxidative Coupling: The oxidative coupling of two different phenols is an effective route to unsymmetrical biphenols. researchgate.net Various catalytic systems have been developed to promote this transformation, including those based on iron, chromium, and copper. researchgate.netchemrxiv.org For example, an iron-meso-tetraphenylporphyrin chloride complex has been used for the oxidative cross-coupling of phenols. researchgate.net Cytochrome P450 enzymes are also being explored for biocatalytic oxidative cross-coupling, offering a method with catalyst-controlled selectivity. chemrxiv.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are widely used for biaryl synthesis due to their functional group tolerance and the stability of the organometallic reagents. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent. Advances in ligand design have enabled milder reaction conditions and expanded the substrate scope to include even less reactive aryl chlorides. nih.gov

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks or key intermediates.

Precursor Compounds and Their Derivatization Strategies

The primary precursors for this compound are a substituted phenol and a substituted anisole (B1667542) derivative. For example, 2-methylphenol and a 4-methoxyphenyl-containing reactant could be used.

A common strategy involves the synthesis of a more complex intermediate that already contains one of the aromatic rings and a reactive functional group for the subsequent coupling step. For instance, a phenol can be derivatized to introduce a leaving group, such as a halide, making it suitable for cross-coupling reactions.

An example of synthesizing a related precursor, 2-methoxy-4-methylphenol (B1669609), starts from vanillin (B372448). guidechem.com This process can involve hydrogenation under pressure using a palladium on carbon catalyst. guidechem.com Another method treats 1-(4-hydroxy-3-methoxyphenyl)ethanone with a palladium/carbon catalyst and a reducing agent. guidechem.com

Role of Organometallic Reagents in Aryl Coupling (e.g., 4-Methoxyphenylmagnesium Bromide)

Organometallic reagents are central to many aryl-aryl bond-forming reactions. 4-Methoxyphenylmagnesium bromide, a Grignard reagent, is a key nucleophilic species that can be used to introduce the 4-methoxyphenyl (B3050149) group.

Grignard Reagents in Cross-Coupling: Grignard reagents like 4-methoxyphenylmagnesium bromide can participate in various transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroarenes have been described. nih.gov Iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl halides also provides a pathway to substituted aromatic compounds. nii.ac.jp Manganese(II) chloride has been shown to catalyze the cross-coupling of aryl halides with Grignard reagents. dtu.dk The reactivity of Grignard reagents can be modulated by additives; for instance, zinc bromide can "soften" the Grignard reagent in palladium-catalyzed cross-coupling reactions, leading to improved yields. organic-chemistry.org

Synthesis of Intermediates using Grignard Reagents: 4-Methoxyphenylmagnesium bromide can be prepared from 4-bromoanisole (B123540) and magnesium metal. This reagent can then react with an appropriate electrophile to form a key intermediate. For example, its reaction with benzophenone (B1666685) in the presence of metallic lithium can lead to the formation of 4-methoxyphenyl diphenyl methanol, a precursor for other compounds. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical processes more environmentally friendly. This includes using less hazardous solvents, reducing waste, and improving energy efficiency.

In the context of synthesizing this compound and its analogues, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous volatile organic compounds (VOCs) with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of a synthesis. nih.gov

Catalytic Reactions: Catalytic reactions are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. nih.gov The development of highly efficient and recyclable catalysts is a key area of green chemistry research.

Electrochemical Synthesis: Electrochemical methods can offer a sustainable alternative to traditional synthesis by using electricity as a clean reagent to drive reactions, often avoiding the need for chemical oxidants or reductants. researchgate.netacs.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) can lead to highly selective and efficient transformations under mild reaction conditions, often in aqueous media. chemrxiv.org

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can save time, reduce solvent use, and minimize waste. google.com

An example of a greener synthesis is the one-step demethylation of 2-methoxy-4-methylphenol to produce 4-methylcatechol (B155104) using hydrobromic acid in the presence of sodium sulfite, which is described as a safe and environmentally friendly process with high yield. google.com Similarly, the synthesis of Schiff base compounds in water as a solvent represents an eco-friendly approach. atlantis-press.comresearchgate.net

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, green chemistry principles have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents and reduce reaction times. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.gov

One notable approach involves the microwave-assisted, catalyst-free synthesis of substituted 1,2,4-triazoles, a class of heterocyclic compounds, from hydrazines and formamide. organic-chemistry.org This method is characterized by its simplicity, mild conditions, and excellent tolerance for various functional groups. organic-chemistry.org The reactions are typically completed in minutes with high yields, highlighting the efficiency of microwave irradiation. organic-chemistry.org

Similarly, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved under microwave irradiation using bismuth chloride (BiCl₃) as a non-toxic, inexpensive catalyst. nih.gov This environmentally benign method utilizes β-enaminones as precursors and proceeds in moderate to good yields (51–71%). nih.gov The use of microwave heating in conjunction with a green catalyst represents a significant advancement in the sustainable synthesis of complex molecules. nih.gov

While direct solvent-free and microwave-assisted synthesis of this compound is not extensively detailed in the provided literature, the principles demonstrated in the synthesis of related compounds are applicable. For instance, the condensation reaction to form Schiff bases, which are precursors to various derivatives, can be performed under solvent-free conditions or with minimal solvent, sometimes accelerated by microwave energy. researchgate.netjcsp.org.pk

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Feature | Microwave-Assisted Synthesis | Conventional Synthesis |

|---|---|---|

| Reaction Time | Significantly reduced (minutes) organic-chemistry.org | Often requires hours to days nih.gov |

| Energy Efficiency | High, due to direct heating of reactants | Lower, due to heating of the entire apparatus |

| Yields | Often higher organic-chemistry.orgnih.gov | Can be lower due to side reactions |

| Solvent Use | Minimal or solvent-free conditions are often possible researchgate.net | Typically requires significant volumes of solvent |

| Catalyst | Can be used with green catalysts like BiCl₃ nih.gov | Often relies on traditional, sometimes toxic, catalysts |

Sustainable Reaction Conditions and Advanced Catalysis

The move towards sustainable chemistry has heavily influenced the development of catalytic systems for the synthesis of aryl-substituted phenols. Advanced catalytic methods often focus on the use of transition metals to facilitate carbon-oxygen (C-O) and carbon-carbon (C-C) bond formation.

Palladium-catalyzed reactions have been pivotal in the synthesis of phenols from aryl halides. The Buchwald-Hartwig amination protocol has been adapted for C-O coupling, allowing for the conversion of aryl bromides and chlorides into their corresponding phenols in high yields. beilstein-journals.org These reactions often employ specialized phosphine (B1218219) ligands to enhance the efficiency of the palladium catalyst. beilstein-journals.org

Copper-catalyzed reactions, particularly modern variations of the Ullmann condensation, provide a cost-effective alternative to palladium. nih.gov These reactions can be used to synthesize aryloxy phenols by coupling aryl halides with phenols or resorcinol. nih.gov The use of ligands such as picolinic acid can improve the reaction conditions, allowing for lower temperatures and better yields. nih.gov

Recent advancements have also focused on developing catalysts that are more sustainable. For example, palladium-containing catalysts based on a polymeric matrix of functionalized hypercrosslinked polystyrene have been developed for Suzuki-Miyaura cross-coupling reactions. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net The catalyst developed by this method has shown high conversion rates for 4-bromoanisole, a precursor for methoxyphenyl compounds. researchgate.net

Electrochemical methods are also gaining traction as a sustainable approach. An electrochemically induced C–H/N–H cross-coupling of sulfoximines with imidazopyridines has been developed, providing a metal-free and oxidant-free pathway to complex heterocyclic derivatives. acs.orgacs.org

Table 2: Advanced Catalytic Systems for Phenol Synthesis

| Catalytic System | Description | Advantages |

|---|---|---|

| Palladium-based Catalysts | Utilizes Pd complexes with phosphine ligands for C-O bond formation from aryl halides. beilstein-journals.org | High efficiency and broad substrate scope. beilstein-journals.org |

| Copper-based Catalysts | Modern Ullmann-type reactions using CuI with ligands like picolinic acid. nih.gov | Cost-effective and suitable for synthesizing aryloxy phenols. nih.gov |

| Polymer-supported Pd Catalysts | Pd nanoparticles supported on hypercrosslinked polystyrene. researchgate.net | Reusable, ligandless, and highly active for cross-coupling. researchgate.net |

| Electrochemical Synthesis | Metal-free and oxidant-free C-H/N-H cross-coupling. acs.orgacs.org | Sustainable, atom-economical, and operates under mild conditions. acs.org |

Synthetic Exploration of this compound Analogues and Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a diverse array of analogues and derivatives with potential applications in various fields of chemistry and materials science.

Structure-Directed Modifications for Advanced Chemical Applications

The modification of the this compound structure can lead to compounds with tailored properties. For example, the introduction of different functional groups can influence the electronic and steric properties of the molecule, which in turn can affect its reactivity and potential applications.

One area of exploration is the synthesis of aryloxy phenols. By reacting aryl halides with resorcinol, m-aryloxy phenols can be synthesized. nih.gov The position of the substituents on the aryl rings can be varied to fine-tune the properties of the final product. These compounds have been investigated for their potential as PPAR agonists, which are relevant in the treatment of metabolic disorders. nih.gov

Derivatives of 4-allyl-2-methoxyphenol (eugenol), a structural analogue, have been synthesized to explore their biological activities. neliti.com Esterification of the phenolic hydroxyl group with various carboxylic acids using the Yamaguchi method has yielded a series of 4-allyl-2-methoxyphenyl esters. neliti.com These modifications are aimed at enhancing the compound's efficacy as an anticancer agent. neliti.com

The synthesis of oxazole (B20620) derivatives, such as 5-(4'-methoxyphenyl)-oxazole (MPO), has also been explored. nih.gov A series of MPO derivatives were synthesized to study their structure-activity relationship as inhibitors of the nematode Caenorhabditis elegans. nih.gov These studies help in understanding which parts of the molecule are essential for its biological activity. nih.gov

Synthetic Strategies for Aryl-Substituted Phenols, Schiff Bases, and Heterocyclic Derivatives

The synthesis of derivatives based on the this compound framework often involves multi-step reaction sequences, starting with the formation of simpler building blocks.

Aryl-Substituted Phenols: The synthesis of aryl-substituted phenols is commonly achieved through transition-metal-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov The Suzuki-Miyaura coupling, which involves the reaction of an aryl boronic acid with an aryl halide, is a powerful method for creating the C-C bond between the two aromatic rings. For the synthesis of this compound, this could involve coupling a 4-methoxyphenylboronic acid with a suitably substituted bromophenol. Palladium catalysts are typically used for this transformation. researchgate.netorganic-chemistry.org

Schiff Bases: Schiff bases are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. jcsp.org.pkatlantis-press.com For instance, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol can be synthesized from vanillin and p-anisidine. atlantis-press.com These reactions are often straightforward and can be carried out under mild conditions, sometimes using water as a solvent, which aligns with the principles of green chemistry. atlantis-press.comresearchgate.net The resulting Schiff bases are versatile intermediates for the synthesis of more complex molecules and have been investigated for their antioxidant and enzymatic inhibition properties. atlantis-press.comnih.gov

Table 3: Examples of Synthesized Schiff Bases and their Precursors

| Schiff Base | Aldehyde/Ketone Precursor | Amine Precursor | Reference |

|---|---|---|---|

| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | Vanillin | p-Anisidine | atlantis-press.com |

| (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol | 5-Formyl-2-methoxyphenol | 4-Bromoaniline | nih.gov |

| 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol | Salicylaldehyde | p-Toluidine | researchgate.net |

| (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | 2-Hydroxy-5-methoxy benzaldehyde | 2-bromo-3-methylaniline | jcsp.org.pk |

Heterocyclic Derivatives: The structural framework of this compound and its analogues can be incorporated into various heterocyclic systems.

1,2,4-Triazoles: These can be synthesized from 4-(para-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thiol, which is then further reacted to produce amides of 2-(5-methyl-4-(para-methoxyphenyl)-1,2,4-triazol-3-ylthio) ethanoic acid. ujmm.org.ua These compounds are of interest for their potential pharmacological properties. ujmm.org.ua

Oxazoles: 5-(4'-Methoxyphenyl)-oxazole has been synthesized and studied for its biological activity. nih.gov The synthesis of such compounds often involves the reaction of an α-haloketone with an amide.

Imidazo[1,2-a]pyridines: These heterocyclic systems can be functionalized through electrochemical C-H/N-H cross-coupling reactions with sulfoximines, including those bearing a 4-methoxyphenyl group. acs.orgacs.org This method provides a sustainable route to highly functionalized heterocyclic compounds. acs.org

The diverse synthetic pathways available for modifying the this compound scaffold underscore its importance as a versatile building block in modern organic synthesis.

Advanced Spectroscopic Characterization Techniques for 4 4 Methoxyphenyl 2 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, the exact connectivity and spatial arrangement of atoms can be mapped.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 4-(4-Methoxyphenyl)-2-methylphenol would reveal distinct signals for each unique proton environment in the molecule. Based on its structure, one would expect to observe signals corresponding to the aromatic protons on both rings, the phenolic hydroxyl proton, the methoxy (B1213986) group protons, and the methyl group protons.

The expected proton environments are:

Phenolic -OH: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the aromatic region (typically 6.5-8.0 ppm). The substitution pattern would lead to specific splitting patterns (doublets, doublet of doublets, etc.). The three protons on the 2-methylphenol ring and the four protons on the 4-methoxyphenyl (B3050149) ring would have distinct chemical shifts.

Methoxy (-OCH₃) Protons: A sharp singlet, typically appearing around 3.8 ppm, corresponding to the three equivalent protons of the methoxy group.

Methyl (-CH₃) Protons: A singlet for the methyl group attached to the phenol (B47542) ring, expected to appear in the upfield region around 2.2-2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (Note: These are estimated values and actual experimental data may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H's (methoxyphenyl ring) | ~6.9-7.4 | m (multiplet) | 4H |

| Aromatic H's (methylphenol ring) | ~6.8-7.2 | m (multiplet) | 3H |

| Phenolic -OH | ~4.5-5.5 (variable) | br s (broad singlet) | 1H |

| Methoxy -OCH₃ | ~3.8 | s (singlet) | 3H |

| Methyl -CH₃ | ~2.2 | s (singlet) | 3H |

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see 14 distinct signals, unless there is an accidental overlap.

The expected carbon environments are:

Aromatic Carbons: Signals for the 12 aromatic carbons would appear in the region of 110-160 ppm. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) would be the most downfield in this region.

Methoxy Carbon (-OCH₃): A signal around 55 ppm.

Methyl Carbon (-CH₃): A signal in the upfield region, typically around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Phenolic) | ~150-155 |

| C-OCH₃ (Aromatic) | ~158-160 |

| Other Aromatic C's | ~114-135 |

| Methoxy -OCH₃ | ~55.3 |

| Methyl -CH₃ | ~16.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would appear between signals of protons that are coupled, typically those on adjacent carbons. This would be crucial for assigning the specific positions of the protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton assignments to their corresponding carbon atoms in the framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons and for confirming the link between the two aromatic rings and the positions of the methyl and methoxy substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Characteristic Absorption Bands and Functional Group Analysis

The FTIR and Raman spectra would display characteristic bands confirming the presence of the key functional groups.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) | FTIR |

| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |

| Aliphatic C-H (in -CH₃ and -OCH₃) | Stretching | 2850-3000 | FTIR, Raman |

| Aromatic C=C | Stretching | 1450-1600 | FTIR, Raman |

| C-O (Phenolic) | Stretching | 1200-1260 | FTIR |

| C-O-C (Ether) | Asymmetric Stretching | 1240-1270 | FTIR |

| Aromatic C-H | Out-of-plane Bending | 750-900 | FTIR |

The precise positions of the aromatic C-H out-of-plane bending bands would also help to confirm the substitution patterns on the benzene rings.

Conformational Insights from Vibrational Spectra

For biphenyl (B1667301) compounds like this compound, rotation around the single bond connecting the two phenyl rings can lead to different spatial orientations or conformers. The planarity of the molecule is often hindered by steric interactions between the ortho substituents. In this case, the methyl group on one ring could influence the rotational barrier and the preferred dihedral angle between the two rings.

Vibrational spectroscopy, particularly in combination with theoretical calculations, can offer insights into the conformational state of the molecule. The presence of specific bands in the low-frequency region of the Raman spectrum, or changes in the spectra upon changing temperature or solvent polarity, can indicate the existence of different conformers in equilibrium. However, without experimental data, a definitive conformational analysis cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insight into the molecule's conjugated systems and chromophores.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its biphenyl core, which is modified by the presence of a hydroxyl (-OH), a methyl (-CH₃), and a methoxy (-OCH₃) group. The biphenyl system itself gives rise to characteristic π → π* transitions. nist.govchemspider.com The presence of auxochromic groups, such as the hydroxyl and methoxy groups, which possess non-bonding electrons, can lead to n → π* transitions and often cause a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths. scispace.com

The chromophore in this molecule is the substituted biphenyl system. The electronic transitions observed are typically of two main types:

π → π* transitions: These are high-energy transitions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. Conjugation between the two phenyl rings in the biphenyl system lowers the energy gap for these transitions, typically resulting in strong absorption bands in the UV region. nist.gov

n → π* transitions: These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the hydroxyl and methoxy groups) to antibonding π* orbitals of the aromatic rings. These transitions are generally of lower energy and intensity compared to π → π* transitions. miamioh.edu

While specific experimental data for the UV-Vis absorption maxima (λmax) of this compound are not widely reported in publicly available literature, the absorption characteristics can be inferred from similar compounds. For instance, 4-methoxyphenol (B1676288) exhibits a significant absorption band in the UV region. sielc.com The extended conjugation and the presence of multiple auxochromes in this compound would be expected to result in a complex spectrum with absorptions likely shifted to longer wavelengths compared to simpler phenols or anisoles.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (aromatic) → π (aromatic) | 200-300 nm | High |

| n → π | n (hydroxyl, methoxy) → π (aromatic) | >280 nm | Low to Medium |

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. wikipedia.org This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule.

For this compound, solvatochromic studies would involve recording its UV-Vis spectra in a range of solvents with varying polarities, from non-polar (e.g., hexane) to polar (e.g., ethanol, water). The hydroxyl and methoxy groups can participate in hydrogen bonding with protic solvents, which can significantly influence the electronic transitions.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (shift to longer wavelength) of the absorption maximum. This is often observed for π → π* transitions in molecules where charge separation increases upon excitation.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in a blue shift (shift to shorter wavelength) of the absorption maximum. This is typical for n → π* transitions, where the non-bonding electrons are often involved in hydrogen bonding with protic solvents, lowering the energy of the ground state. wikipedia.org

Given the presence of both π → π* and n → π* transitions, this compound would likely exhibit complex solvatochromic behavior. The π → π* bands are expected to show a bathochromic shift with increasing solvent polarity, while the n → π* bands may show a hypsochromic shift, particularly in hydrogen-bonding solvents. nih.govrsc.org

Table 2: Predicted Solvatochromic Effects on this compound

| Solvent Type | Expected Shift for π → π | Expected Shift for n → π | Primary Interaction |

| Non-polar (e.g., Hexane) | Reference | Reference | van der Waals forces |

| Polar Aprotic (e.g., Acetone) | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift | Dipole-dipole interactions |

| Polar Protic (e.g., Ethanol) | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift | Hydrogen bonding |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₁₄H₁₄O₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass. The molecular weight is 214.26 g/mol , and the monoisotopic mass is 214.0994 Da. nih.govnih.gov

Upon electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule's structure. Key predicted fragmentation pathways for this compound include:

Loss of a methyl radical (-CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 199.

Loss of a hydroxyl radical (-OH): Fragmentation of the phenolic group, resulting in a fragment at m/z 197.

Cleavage of the ether bond: This can lead to various fragments, including those corresponding to the methoxyphenyl and methylphenol moieties. libretexts.org

Loss of formaldehyde (B43269) (-CH₂O): A characteristic fragmentation for methoxy-substituted phenols.

Formation of a tropylium (B1234903) ion: Aromatic rings can rearrange to form the stable tropylium cation (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the stability of other fragments.

The relative abundance of these fragment ions helps in piecing together the structure of the original molecule. chemguide.co.ukgbiosciences.com

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 214 | [C₁₄H₁₄O₂]⁺˙ (Molecular Ion) | - |

| 199 | [M - CH₃]⁺ | CH₃˙ |

| 197 | [M - OH]⁺ | OH˙ |

| 183 | [M - OCH₃]⁺ | OCH₃˙ |

| 121 | [C₇H₅O₂]⁺ or [C₈H₉O]⁺ | C₇H₉O˙ or C₆H₅O₂˙ |

| 107 | [C₇H₇O]⁺ | C₇H₇O˙ |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This experimental data is then compared with the theoretical values calculated from the molecular formula to validate the empirical formula and assess the purity of the sample.

For this compound, the molecular formula is C₁₄H₁₄O₂. The theoretical elemental composition can be calculated as follows:

Molecular Weight: (14 × 12.011) + (14 × 1.008) + (2 × 15.999) = 168.154 + 14.112 + 31.998 = 214.264 g/mol

% Carbon (C): (168.154 / 214.264) × 100% = 78.48%

% Hydrogen (H): (14.112 / 214.264) × 100% = 6.59%

% Oxygen (O): (31.998 / 214.264) × 100% = 14.93%

Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement (typically within ±0.4%) with these theoretical values.

**Table 4: Elemental Analysis Data for this compound (C₁₄H₁₄O₂) **

| Element | Theoretical % | Experimental % |

| Carbon (C) | 78.48 | (To be determined) |

| Hydrogen (H) | 6.59 | (To be determined) |

| Oxygen (O) | 14.93 | (To be determined) |

Structural Elucidation and Crystallographic Analysis of 4 4 Methoxyphenyl 2 Methylphenol and Analogues

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular geometry, bond parameters, and intermolecular interactions.

The molecular geometry of biphenyl (B1667301) compounds is characterized by the dihedral angle between the two phenyl rings, which is influenced by the nature and position of substituents. In the case of analogues, this angle can vary significantly. For instance, in some biphenyl-4-carboxylate derivatives, the dihedral angle between the aromatic rings of the biphenyl moieties ranges from 33.07(3)° to 38.14(5)°. nih.gov In other substituted biphenyl fragments, these angles can be larger, ranging from 44.04(3)° to 51.06(2)°. nih.gov For axially chiral biphenyldiols, the dihedral angles are even more pronounced, with values such as 80.4°, 81.2°, 83.2°, and 88.3° depending on the substituents at the 6,6'-positions. nih.gov

In a Schiff base analogue, (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol, which has the same molecular formula C14H14N2O2, the molecule is nearly planar, with a small dihedral angle of 5.72(6)° between the pyridine (B92270) and benzene (B151609) rings. nih.gov The planarity is stabilized by an intramolecular hydrogen bond. nih.gov The bond lengths and angles are within expected ranges, with the imine C=N double bond having a length of 1.2754(15) Å in a similar benzylideneaniline (B1666777) derivative. iucr.org

Table 1: Selected Bond Lengths and Angles for an Analogue, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline iucr.org

| Parameter | Value |

| Bond Lengths (Å) | |

| N1=C7 | 1.2754 (15) |

| C4—N1 | 1.4231 (16) |

| **Bond Angles (°) ** | |

| C5—C4—N1 | 120.94 (12) |

| C3—C4—N1 | 120.45 (12) |

| C7—N1—C4 | 121.28 (11) |

| Torsion Angles (°) | |

| C4—N1—C7—C8 | 176.9 (1) |

| C5—C4—N1—C7 | -41.89 (16) |

Data from a related benzylideneaniline Schiff base, C18H22N2O. iucr.org

Hydrogen bonds are key directional forces that dictate the assembly of molecules in the crystalline state. In phenolic compounds, the hydroxyl group is a potent hydrogen bond donor. For 4-(4-Methoxyphenyl)-2-methylphenol, the phenolic -OH group and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond donors and acceptors, respectively. nih.govnih.gov

Studies of analogous structures reveal various hydrogen bonding motifs. For example, in 1-(4-methoxyphenyl)-1H-tetrazol-5(4H)-one, molecules form dimers through hydrogen bonds. rsc.org In more complex systems, such as a hexahydroquinoline derivative, N-H···O and C-H···O hydrogen bonds link molecules into layers. nih.gov The crystal structure of 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol features intramolecular O-H···N hydrogen bonds and intermolecular C-H···O interactions that form centrosymmetric dimers. researchgate.net The presence of both a hydroxyl and a methoxy group in this compound suggests the potential for both intra- and intermolecular hydrogen bonds, leading to the formation of chains, dimers, or more complex networks. nih.govresearchgate.net

Table 2: Hydrogen Bond Geometry in an Analogue, 2-[(4-Methoxyphenyl)iminomethyl]-4-nitrophenol researchgate.net

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1···N1 | 1.25 (3) | 1.38 (3) | 2.5547 (18) | 153 (2) |

| C5—H5···O4 | 0.93 | 2.49 | 3.284 (2) | 144 |

| C12—H12···O2 | 0.93 | 2.59 | 3.491 (2) | 163 |

D = donor atom, A = acceptor atom.

For instance, in the crystal structure of a carboxamide analogue, intermolecular N-H···O hydrogen bonds create chains that propagate along a specific crystal axis. researchgate.net In another case, C-H···π interactions help to consolidate a layered molecular structure. nih.gov The crystal packing of (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol is primarily stabilized by van der Waals interactions. nih.gov Supramolecular assemblies in related compounds can form complex three-dimensional networks through a combination of C-H···O and C-H···π interactions. nih.gov These examples suggest that this compound likely forms well-ordered supramolecular structures governed by a combination of hydrogen bonding and other weak interactions.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of polycrystalline materials. It is used to identify the crystalline phases present in a bulk sample and to assess its purity. The resulting diffraction pattern is a fingerprint of the crystalline material.

While a specific PXRD pattern for this compound is not available in the reviewed literature, the technique's utility is well-documented for analogous compounds. For example, PXRD has been used to determine the unit cell dimensions of a tetrahydroquinoline derivative, which was found to crystallize in an orthorhombic system. researchgate.net Furthermore, quantitative PXRD methods have been developed to analyze polymorphic forms of compounds like N-(4-hydroxyphenyl)retinamide, demonstrating the technique's power in solid-state characterization. researchgate.net For any newly synthesized batch of this compound, PXRD would be the primary method to confirm its phase identity and purity by comparing the experimental pattern to a calculated pattern from single-crystal data.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the forces governing the crystal packing.

This analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The analysis of various biphenyl and methoxyphenyl derivatives reveals common interaction patterns. The most significant contributions to the crystal packing typically come from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.govresearchgate.net

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Analogous Compounds

| Interaction Type | Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate (%) nih.gov | tert-Butyl 4-([1,1′-biphenyl]-4-yl)-...-hexahydroquinoline (%) nih.gov | 5-oxo-N-phenyl-3-(thiophen-2-yl)-...-biphenyl-4-carboxamide (%) researchgate.net |

| H···H | 27.1 | ~70.0 | 47.6 |

| C···H/H···C | 39.3 | ~20.4 | 33.4 |

| O···H/H···O | 15.4 | ~8.5 | 11.6 |

| Br···H/H···Br | 10.6 | - | - |

Computational and Theoretical Chemical Investigations of 4 4 Methoxyphenyl 2 Methylphenol

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of many-body systems, including molecules like 4-(4-Methoxyphenyl)-2-methylphenol. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate framework for predicting a wide array of molecular properties.

Geometry Optimization and Energetic Profiles

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., STO-3G), the geometric parameters of this compound can be calculated to find the minimum energy conformation on the potential energy surface. orientjchem.org This process involves iteratively adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Table 1: Selected Optimized Geometric Parameters for this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (inter-ring) | 1.485 | ||

| C-O (phenol) | 1.360 | ||

| C-O (ether) | 1.370 | ||

| O-C (methyl ether) | 1.430 | ||

| C-C-O (phenol) | 119.5 | ||

| C-C-C (inter-ring) | 121.0 | ||

| Phenyl-Phenyl | 45.0 |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Chemical Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, DFT calculations can determine the energies of the HOMO and LUMO and map their spatial distribution. The HOMO is typically localized on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the biphenyl (B1667301) system, highlighting potential sites for nucleophilic attack.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. A measure of resistance to change in electron distribution.

Chemical Potential (μ): -(I + A) / 2. The escaping tendency of electrons.

Electrophilicity Index (ω): μ2 / (2η). A measure of the ability to accept electrons. researchgate.net

Table 2: Calculated FMO Energies and Chemical Reactivity Descriptors for this compound (Example Data)

| Parameter | Value (eV) |

| EHOMO | -5.80 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 1.20 |

| Chemical Hardness (η) | 2.30 |

| Chemical Potential (μ) | -3.50 |

| Electrophilicity Index (ω) | 2.66 |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, including core electrons, lone pairs, and bonds. This method allows for a quantitative assessment of electron delocalization and the stabilizing effects of hyperconjugation.

Table 3: NBO Analysis - Key Interactions and Stabilization Energies (Example Data)

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(1) O (phenol) | π* (C-C aromatic) | 25.5 |

| LP(1) O (ether) | π* (C-C aromatic) | 20.1 |

| π (Phenyl 1) | π* (Phenyl 2) | 5.3 |

Note: This table is illustrative. LP denotes a lone pair, and π denotes an antibonding π-orbital. Actual values would be obtained from specific DFT calculations.*

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would show the most negative potential localized around the phenolic oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and interaction with electrophiles. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The hydroxyl proton would be a site of positive potential, indicating its acidic nature. Understanding the MEP is crucial for predicting intermolecular interactions and the initial stages of chemical reactions. nih.gov

Thermochemical Properties and Stability Analysis Across Temperature Ranges

DFT calculations can be used to predict various thermochemical properties of this compound, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These calculations are typically performed by combining the electronic energy from DFT with vibrational analysis, which provides the zero-point vibrational energy (ZPVE) and thermal corrections.

By calculating these properties at different temperatures, it is possible to assess the thermal stability of the molecule. The temperature dependence of heat capacity (Cv) can also be determined, providing insight into how the molecule's ability to store thermal energy changes with temperature. This information is valuable for understanding the molecule's behavior under various thermal conditions and for predicting the thermodynamics of reactions in which it participates.

Table 4: Calculated Thermochemical Properties at 298.15 K (Example Data)

| Property | Value |

| Zero-point vibrational energy (kcal/mol) | 150.2 |

| Enthalpy (kcal/mol) | -85,432.1 |

| Gibbs Free Energy (kcal/mol) | -85,480.5 |

| Molar Heat Capacity at constant volume, Cv (cal/mol·K) | 65.8 |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. researchgate.netesisresearch.org DFT calculations are highly effective in predicting these vibrational frequencies. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. researchgate.net

For this compound, these calculations can predict the frequencies and intensities of key vibrational modes, such as the O-H stretch of the phenol group, the C-O stretches of the phenol and ether, the aromatic C-H stretches, and the various ring vibrations. Comparing the simulated spectrum with experimental IR and Raman spectra can help in the definitive assignment of the observed spectral bands. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and limitations of the theoretical method, which generally leads to excellent agreement with experimental data. researchgate.net This analysis serves as a powerful tool for structural confirmation.

Advanced Computational Techniques

Advanced computational methods are indispensable for predicting and understanding the complex behaviors of molecules like this compound. These techniques, grounded in quantum mechanics and classical mechanics, allow for the exploration of properties that can be difficult or time-consuming to measure experimentally.

Non-Linear Optical (NLO) Properties Calculations and Material Design Implications

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. Computational chemistry, particularly Density Functional Theory (DFT), is a key tool for predicting the NLO response of molecules. The NLO properties of a molecule, such as its first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), are governed by its electronic structure, specifically the presence of donor-π-acceptor motifs that facilitate intramolecular charge transfer.

For this compound, the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups can act as electron donors, and the biphenyl system serves as a π-conjugated bridge. While specific NLO calculations for this compound are not widely available in the literature, studies on similar molecules, such as other chalcone (B49325) and dye derivatives, demonstrate that such substitutions can lead to significant NLO responses researchgate.netresearchgate.net.

A computational investigation into the NLO properties of this compound would typically involve optimizing the molecular geometry and then calculating the dipole moment (μ) and hyperpolarizabilities using a suitable DFT functional and basis set. The results would indicate the molecule's potential for NLO applications. For instance, a large β value would suggest potential for second-harmonic generation.

Table 1: Hypothetical Calculated NLO Properties of this compound

| Property | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | 3.5 | Debye |

| Mean Polarizability | <α> | 25.0 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | 15.0 x 10⁻³⁰ | esu |

| Second Hyperpolarizability | γ | 50.0 x 10⁻³⁶ | esu |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

The implications for material design are significant. By computationally screening derivatives of this compound with different substituent groups, researchers could tailor molecules with enhanced NLO properties for specific technological applications nih.govuobasrah.edu.iq.

Solvation Models (e.g., Polarizable Continuum Model (PCM)) for Condensed Phase Effects

Chemical reactions and processes are most often carried out in a solvent. The solvent can have a profound effect on the solute's properties and reactivity. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry that accounts for the bulk electrostatic effects of the solvent by representing it as a polarizable continuum wikipedia.orgresearchgate.net. This approach is computationally more efficient than explicitly modeling individual solvent molecules .

In the context of this compound, applying the PCM would allow for the calculation of its properties, such as conformational energies, electronic spectra, and reaction barriers, in various solvents. This is particularly important for understanding its behavior in different chemical environments. The model calculates the free energy of solvation, which is composed of electrostatic, dispersion-repulsion, and cavitation energy terms wikipedia.org. Different variations of PCM, such as the Conductor-like PCM (C-PCM) and the Integral Equation Formalism PCM (IEF-PCM), are available in many quantum chemistry software packages wikipedia.orgq-chem.com.

While specific PCM studies on this compound are not readily found, research on other phenolic and biphenyl compounds demonstrates the utility of this method in accurately predicting solvent effects on molecular properties researchgate.net. For example, a PCM study could reveal how the relative energies of different conformers of this compound change with solvent polarity, which is crucial for understanding its dynamic behavior in solution.

Nucleus-Independent Chemical Shift (NICS) Analysis for Aromaticity Perturbations

Aromaticity is a fundamental concept in chemistry, and its quantification is a subject of ongoing research. Nucleus-Independent Chemical Shift (NICS) is a popular computational method for evaluating the aromaticity of a cyclic system nih.gov. It involves placing a "ghost" atom (a point with no basis functions or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity.

For this compound, NICS analysis could be used to investigate how the substituents and the dihedral angle between the two phenyl rings affect the aromaticity of each ring. The electronic communication between the two rings, influenced by the substituents, can lead to perturbations in their aromatic character.

Although no specific NICS analysis for this compound has been reported, studies on other substituted biphenyls have shown that substituents can indeed modulate the aromaticity of the rings. A hypothetical NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) calculation for the two rings of this compound could provide the values shown in the table below.

Table 2: Hypothetical NICS Values (in ppm) for the Phenyl Rings of this compound

| Ring | NICS(0) | NICS(1) | Aromaticity |

| Phenolic Ring | -9.5 | -10.2 | Aromatic |

| Methoxyphenyl Ring | -9.2 | -9.9 | Aromatic |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.

These results would provide quantitative insight into the electronic structure of the molecule and how the substituents influence the π-electron delocalization in each ring.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

The Fukui function is a local reactivity descriptor derived from conceptual DFT that helps to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. It measures the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons.

For this compound, Fukui function analysis could predict which atoms are most susceptible to attack by electrophiles or nucleophiles. This is crucial for understanding its chemical reactivity and for designing synthetic pathways involving this molecule. The analysis involves calculating the electron densities of the neutral molecule, its cation, and its anion.

While specific Fukui function analyses for this compound are not documented in the searched literature, studies on other phenolic and methoxy-substituted compounds have successfully used this method to rationalize their reactivity nih.govresearchgate.net. A hypothetical Fukui function analysis might indicate that the oxygen atom of the hydroxyl group is a likely site for electrophilic attack, while certain carbon atoms in the aromatic rings could be susceptible to nucleophilic attack, depending on the electronic effects of the substituents.

Computational Molecular Modeling

Beyond static quantum chemical calculations, computational molecular modeling techniques can provide insights into the dynamic behavior of molecules.

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Profiles

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system escholarship.org. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, molecular interactions, and other dynamic processes over time nih.govmdpi.com.

For a flexible molecule like this compound, the dihedral angle between the two phenyl rings is a key conformational variable. MD simulations could be used to explore the potential energy surface associated with the rotation around the bond connecting the two rings. This would reveal the most stable conformations and the energy barriers between them. Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as solvent molecules or biological macromolecules nih.gov.

Although specific MD simulations for this compound are not found in the reviewed literature, simulations of other biphenyl compounds have provided valuable insights into their conformational preferences and dynamics. A hypothetical MD simulation of this compound in a solvent like water could track the evolution of the dihedral angle over time, providing a distribution of accessible conformations.

Ligand-Macromolecule Interaction Profiling (Molecular Docking for Binding Modes and Affinities)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the binding mode and affinity of a small molecule ligand to the active site of a target macromolecule, typically a protein. The insights gained from molecular docking studies can elucidate potential mechanisms of action and guide the design of new therapeutic agents. While direct molecular docking studies on this compound are not extensively documented in the reviewed literature, analysis of docking studies on structurally analogous compounds can provide significant insights into its potential interactions with biological macromolecules.

Interaction with Signal Transducer and Activator of Transcription 3 (STAT3)

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, survival, and differentiation. nih.govmdpi.comyoutube.com Dysregulation of STAT3 signaling is implicated in various diseases, making it a significant target for therapeutic intervention. mdpi.comnih.gov The activation of STAT3 is a key component of the JAK-STAT signaling pathway. youtube.com Structurally, STAT3 possesses several domains, including a DNA-binding domain and an SH2 domain, which is critical for its dimerization and subsequent translocation to the nucleus to regulate gene expression. nih.govnih.gov

A structurally related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been investigated for its interaction with STAT3. Molecular docking studies revealed that MMPP exhibits a strong binding affinity for the core fragment of the STAT3 DNA binding domain. This interaction is believed to inhibit the activation of STAT3. The reported binding affinity for this interaction underscores the potential for phenolic compounds with similar structural motifs to target STAT3.

Table 1: Molecular Docking Results for a Structurally Related Compound with STAT3.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | STAT3 | -8.2 | Hydroxyl residue in the core fragment |

Based on these findings, it is plausible that this compound could also interact with the STAT3 protein. The phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the methoxyphenyl and methylphenol rings could engage in hydrophobic and π-π stacking interactions within the binding pocket of STAT3.

Interaction with Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. physiology.orgwikipedia.orgnih.gov It is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgnih.gov COX-2 functions as a homodimer, with each monomer containing a catalytic domain that houses the cyclooxygenase and peroxidase active sites. physiology.orgwikipedia.org The active site of COX-2 is approximately 25% larger than its isoform, COX-1, which allows it to accommodate a wider range of substrates and inhibitors. acs.org

Molecular docking studies have been performed on various phenolic compounds and their derivatives to evaluate their potential as COX-2 inhibitors. For instance, docking of phenolic compounds from Eucalyptus maculata resin into the active site of COX-2 has been explored. nih.gov These studies often reveal key interactions with amino acid residues such as His90, Arg513, Tyr355, and Ser353. nih.gov Another study on a simple phenol ligand identified hydrophobic interactions with Pro113, Pro114, Trp125, Ala127, and Phe128, and polar interactions with Thr115 and Ser124 within the COX-2 binding site. researchgate.net

Table 2: Molecular Docking Results for Phenolic Compounds with COX-2.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenol | COX-2 | -14.92 (Glide Energy) | Pro113, Pro114, Trp125, Ala127, Phe128 (hydrophobic); Thr115, Ser124 (polar) researchgate.net |

| Benzofuranone | COX-2 | -24.74 (Glide Energy) | Gln358 (hydrogen bond); Tyr108, Ileu110, Phe357 (hydrophobic); Ser107, Ser112, Gln356 (polar) researchgate.net |

Given the structural features of this compound, it is anticipated to fit within the spacious active site of COX-2. The phenolic hydroxyl group could form hydrogen bonds with key residues like Tyr-385 or Ser-530, which are crucial for the binding of many NSAIDs. acs.org The biphenyl core, along with the methyl and methoxy substituents, would likely engage in van der Waals and hydrophobic interactions with the hydrophobic pocket of the enzyme, contributing to a stable binding conformation. The potential for this compound to act as a COX-2 inhibitor is therefore a strong possibility that warrants further investigation.

Reaction Mechanisms and Pathways Involving 4 4 Methoxyphenyl 2 Methylphenol and Its Analogues

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The mechanism generally involves two steps: the attack of the aromatic ring's π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

In 4-(4-methoxyphenyl)-2-methylphenol, the biphenyl core possesses two aromatic rings with different substitution patterns, influencing the regioselectivity of electrophilic attack.

Ring A (2-methylphenol moiety): This ring is strongly activated by the hydroxyl (-OH) group, which is a powerful ortho-, para-directing activator. The methyl (-CH3) group provides additional, weaker activation and is also ortho-, para-directing. The hydroxyl group's directing effect is dominant. The position para to the hydroxyl group is occupied by the 4-methoxyphenyl (B3050149) group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group (C3 and C5). Steric hindrance from the adjacent methyl group at C2 and the bulky biphenyl linkage at C4 may influence the relative rates of substitution at these positions.

Ring B (4-methoxyphenyl moiety): This ring is activated by the methoxy (B1213986) (-OCH3) group, which is also a strong ortho-, para-directing activator. Since the para position is substituted (with the 2-methyl-4-hydroxyphenyl group), electrophiles will be directed to the positions ortho to the methoxy group (C3' and C5').

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. oxfordsciencetrove.commasterorganicchemistry.com For instance, the nitration of a related compound, 4-methoxyphenol (B1676288), with nitrous acid results in the introduction of a nitro group at the position ortho to the hydroxyl group, yielding 4-methoxy-2-nitrophenol. rsc.org A similar outcome would be expected for the more complex biphenyl structure, with substitution occurring on the more activated phenolic ring.

| Ring | Activating Groups | Directing Influence | Predicted Position of Attack |

| A (Phenolic Ring) | -OH (strong), -CH3 (weak) | Ortho, Para | C3, C5 (ortho to -OH) |

| B (Anisole Ring) | -OCH3 (strong) | Ortho, Para | C3', C5' (ortho to -OCH3) |

Oxidation and Reduction Pathways of Phenolic Biphenyls and Methoxy Groups

The phenolic and methoxy groups are the primary sites for oxidation and reduction reactions.

Oxidation Pathways: The phenolic hydroxyl group is susceptible to oxidation, which can proceed through several mechanisms.

Phenoxy Radical Formation: One-electron oxidation, often catalyzed by enzymes like peroxidases or laccases in the presence of an oxidant like H₂O₂, generates a phenoxy radical. researchgate.netmdpi.com This radical is resonance-stabilized and can participate in coupling reactions, leading to dimerization or polymerization.

Quinone/Quinone Methide Formation: Further oxidation can lead to the formation of quinone-type structures. For related 4-alkyl-2-methoxyphenols, cytochrome P450-catalyzed oxidation leads to the formation of reactive electrophilic intermediates known as quinone methides. nih.gov In the case of this compound, oxidation could potentially form a quinone methide by involving the methyl group or a more complex quinone structure across the biphenyl system. The oxidation of 4-methoxyphenol can yield benzoquinone, demonstrating the transformation of the phenol (B47542) ring into a quinone structure. rsc.org

Oxidative Demethylation: The methoxy group can be cleaved through an oxidative mechanism. For example, the enzyme vanillyl-alcohol oxidase catalyzes the oxidative demethylation of 4-(methoxymethyl)phenol. semanticscholar.orgresearchgate.net This process involves the formation of a p-quinone methide intermediate, followed by the addition of water to yield 4-hydroxybenzaldehyde (B117250) and methanol. semanticscholar.org

Reduction Pathways: Reduction of the functional groups in this compound is less common and typically requires more forcing conditions.

Reduction of Aromatic Rings: Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Rhodium or Ruthenium) under high pressure and temperature can reduce the aromatic rings to their corresponding cyclohexyl derivatives. However, this is a high-energy process.

Reductive Cleavage: The phenolic C-O bond can be cleaved under specific reductive conditions, though this is not a typical transformation. The methoxy group is generally stable to reduction.

Mechanistic Insights into Carbon-Carbon Bond Formation in Synthetic Methodologies

The synthesis of the biphenyl core of this compound relies on modern cross-coupling reactions that provide efficient and selective methods for forming carbon-carbon bonds.

Suzuki Coupling: This is one of the most powerful and widely used methods for biphenyl synthesis. The mechanism involves a palladium catalyst in a catalytic cycle. It typically couples an aryl-boronic acid or ester with an aryl halide or triflate. For the synthesis of the target molecule, this could involve the coupling of (4-methoxyphenyl)boronic acid with a suitably protected 4-bromo-2-methylphenol. The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The aryl group from the boronic acid derivative (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide and forming a new intermediate (Ar-Pd-Ar').

Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the C-C bond of the biphenyl (Ar-Ar') and regenerating the Pd(0) catalyst.

Friedel-Crafts-type Reactions: While less common for direct biphenyl synthesis, Friedel-Crafts alkylation can form linkages between phenyl rings. For instance, under acidic conditions, a dichloromethyl biphenyl can react with excess phenol in an electrophilic aromatic substitution reaction to form a biphenyl-containing phenolic resin (novolac). acs.org This demonstrates a C-C bond formation pathway where one aromatic ring acts as a nucleophile attacking a carbocation generated on the other.

Enzymatic C-C Coupling: Some enzymes can catalyze oxidative C-C bond formation. Deoxypodophyllotoxin synthase, an Fe(II)/2-oxoglutarate-dependent oxygenase, catalyzes an intramolecular oxidative coupling to form a new ring. nih.govnsf.gov The proposed mechanism involves hydrogen atom abstraction, oxidation to a carbocation, and subsequent Friedel-Crafts-like ring closure. nih.gov While this is an intramolecular example, it highlights the potential for biocatalytic C-C bond formation in complex natural product synthesis.

Functional Group Interconversions and Derivatization Mechanisms

The hydroxyl and methoxy groups are readily converted into other functional groups, allowing for the synthesis of a wide array of derivatives. ub.edusolubilityofthings.com

Reactions of the Phenolic Hydroxyl Group:

Etherification (O-Alkylation): The acidic proton of the phenol can be removed by a base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This potent nucleophile can then react with an alkyl halide (R-X) via an SN2 mechanism in the Williamson ether synthesis to form an aryl ether (Ar-O-R).

Esterification (O-Acylation): The phenol can react with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270), to form a phenyl ester. The mechanism is a nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent.

Conversion to Sulfonate Esters: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate). vanderbilt.edu These are excellent leaving groups in nucleophilic substitution reactions.

Reactions of the Methoxy Group:

Ether Cleavage (O-Demethylation): The methoxy group is typically robust but can be cleaved to reveal a hydroxyl group. This is most commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr or HI. The mechanism with BBr₃ involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group in an SN2 fashion.

| Functional Group | Reaction | Reagents | Mechanism | Product |

| Phenolic -OH | Etherification | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | SN2 | Aryl Ether |

| Phenolic -OH | Esterification | Acyl Halide (RCOCl), Base (e.g., Pyridine) | Nucleophilic Acyl Substitution | Phenyl Ester |

| Methoxy -OCH₃ | Demethylation | BBr₃ or HBr | SN2 on methyl group | Phenol |

Polymerization and Oligomerization Mechanisms (e.g., Oxidative Polycondensation of Related Phenols)

Phenolic compounds, including substituted biphenyls, can undergo polymerization to form oligomers and polymers, often through oxidative coupling reactions. researchgate.net This process, known as oxidative polycondensation, is a non-traditional polymerization method that is often environmentally benign. researchgate.net